molecular formula C11H13ClN2O B1585300 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine CAS No. 64614-48-8

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine

Cat. No. B1585300
CAS RN: 64614-48-8
M. Wt: 224.68 g/mol
InChI Key: UNUHFUYOKPBTJU-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine (2C5PCP) is an organic compound belonging to the class of pyridine derivatives. It is an important building block in organic synthesis and is widely used in pharmaceutical, agrochemical, and industrial applications. 2C5PCP is a versatile platform molecule that has been used in the synthesis of a wide range of compounds, including drugs, agrochemicals, and other industrial chemicals. In addition, 2C5PCP has been studied for its potential medicinal applications, including its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent.

Scientific Research Applications

Pharmacological Properties

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine has been explored in the context of pharmacology and medicinal chemistry. One study discusses FAUC 213, a derivative of this compound, which exhibits atypical antipsychotic properties. This compound was tested in various behavioral and neurochemical models to investigate its antipsychotic properties. The study found significant effects in reducing amphetamine-induced locomotor hyperactivity and restoring prepulse inhibition disrupted by apomorphine, suggesting potential utility in treating disorders like schizophrenia without causing significant extrapyramidal side effects (Boeckler et al., 2004).

Coordination Chemistry

In coordination chemistry, derivatives of this compound, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been used as ligands. These derivatives are highlighted for their use in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. The synthesis and complex chemistry of these ligands are significant for their diverse applications (Halcrow, 2005).

Neurobiology

In neurobiology, an experimental drug closely related to 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine has been studied for its effects on long-term potentiation in the hippocampus of rats. This study demonstrated that the compound can significantly increase the degree and duration of long-term potentiation, indicating potential benefits for memory retention and cognitive enhancement (Stäubli et al., 1994).

Corrosion Inhibition

A study focused on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. This research is crucial in understanding how these derivatives interact at the molecular level and their effectiveness in preventing metal corrosion, which has significant industrial applications (Kaya et al., 2016).

Antitumor Activity

Research has been conducted on bis-indole derivatives, which incorporate a structure similar to 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine. These compounds have shown notable antitumor activity in human cell line screens. The study provides insights into the mechanism of action of these compounds and their potential as anticancer agents (Andreani et al., 2008).

properties

IUPAC Name

(6-chloropyridin-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-5-4-9(8-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUHFUYOKPBTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357653
Record name (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine

CAS RN

64614-48-8
Record name (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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